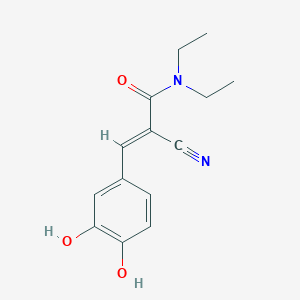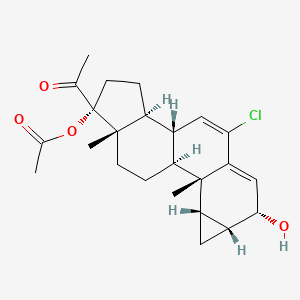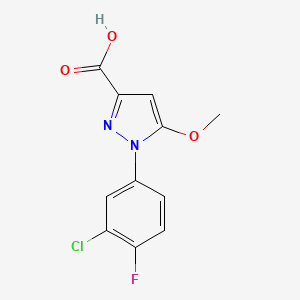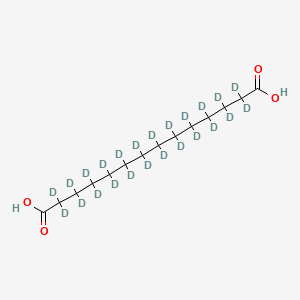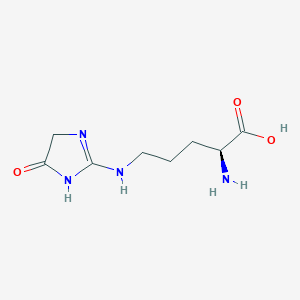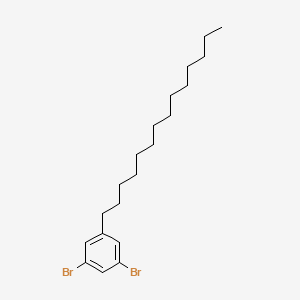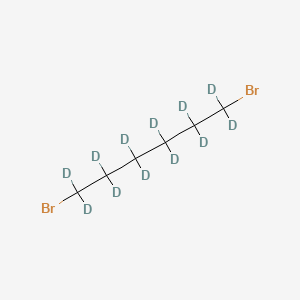
1,6-Dibromohexane-D12
Vue d'ensemble
Description
1,6-Dibromohexane-D12 is a deuterated analogue of 1,6-dibromohexane . It is a colourless or pale yellow liquid, soluble in ethanol, ether, benzene, and chloroform, but insoluble in water . It is used as a reagent in the synthesis of novel benzo[b]xanthone derivatives, which have potential antitumor activity .
Synthesis Analysis
1,6-Dibromohexane is generally used to introduce a C6 spacer in the molecular architecture . It is used in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications . The synthesis of 1,6-Dibromohexane involves the combination of DMSO and oxalyl bromide, which is a highly efficient brominating reagent for various alkenes, alkynes, and ketones .
Molecular Structure Analysis
The molecular formula of 1,6-Dibromohexane-D12 is C6D12Br2 . Its average mass is 256.041 Da and its mono-isotopic mass is 254.005875 Da .
Chemical Reactions Analysis
1,6-Dibromohexane is classified as an alkyl halide compound and is useful as a versatile building block in the synthesis of diverse organic compounds . It is generally used to introduce a C6 spacer in the molecular architecture .
Physical And Chemical Properties Analysis
1,6-Dibromohexane-D12 is a liquid with a molecular weight of 256.04 g/mol. It has a boiling point of 243 °C and a density of 1.586 g/mL at 25 °C .
Applications De Recherche Scientifique
Electrochemical Studies
Electrochemical reduction studies of 1,6-Dibromohexane at silver cathodes in dimethylformamide have shown its potential for generating various reduction products, including 1-hexene and n-hexane, depending on the experimental conditions. This process has been explored for understanding the mechanisms behind carbon-bromine bond reduction and for applications in synthesizing organic compounds (E. Martin et al., 2015).
Solid-state NMR Investigations
In solid-state NMR studies, the molecular properties of 1,6-Dibromohexane within urea inclusion compounds have been investigated. These studies provide insights into the dynamics and conformational order of 1,6-Dibromohexane, contributing to the understanding of its behavior in complex molecular systems (Xiaorong Yang & K. Müller, 2007).
Surfactant and Aggregate Structures
Research on the aggregate structures of surfactants in various solvents, including cyclohexane-d12, has provided valuable information on the self-assembly and aggregation behavior of molecules in different polarity environments. Such studies are crucial for the development of novel materials and for understanding the fundamental principles of molecular interactions (M. Hollamby et al., 2008).
Electrocatalytic Studies
Electrocatalytic studies have focused on the debromination of 1,6-Dibromohexane, examining the mechanisms of carbon-bromine cleavage and hydrogen atom incorporation. This research is important for developing efficient processes for organic synthesis and for understanding the electrochemical behavior of brominated compounds (K. Rudman et al., 2022).
Molecular Dynamics and Biocompatibility Studies
Molecular dynamics studies of DPH probes in unsaturated phospholipid membranes, including interactions with 1,6-Dibromohexane analogs, provide insights into membrane properties and probe behavior. Such research has implications for understanding cell membrane dynamics and for the development of diagnostic tools (I. Hurjui, A. Neamtu, & D. Dorohoi, 2013).
Safety And Hazards
1,6-Dibromohexane-D12 is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Orientations Futures
Propriétés
IUPAC Name |
1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRHVVLXEBNBDV-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dibromohexane-D12 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



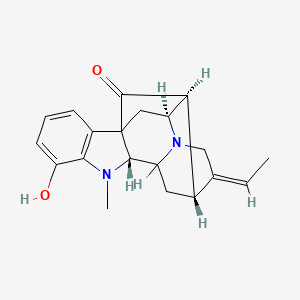
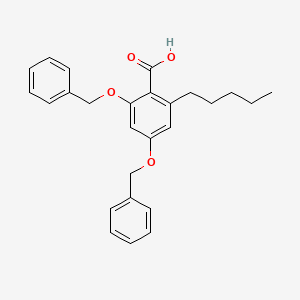
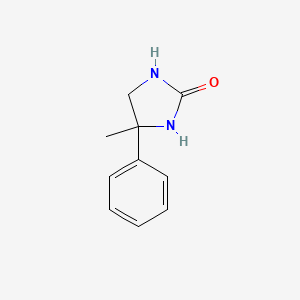
![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)
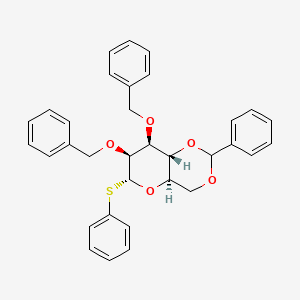
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
